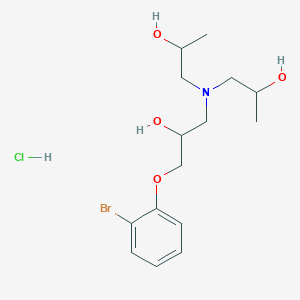
4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is a chemical compound with the formula C17H10ClN3. It has a molecular weight of 291.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at the 4th position with a chlorine atom and at the 2nd and 6th positions with phenyl groups .Physical And Chemical Properties Analysis
4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is a solid compound . It has a predicted boiling point of 339.2±35.0 °C . The compound is recommended to be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is utilized in the synthesis of various pyrimidine derivatives. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile demonstrates the use of chlorination and structural analysis through X-ray, IR, NMR, and electronic spectroscopy, highlighting the compound's utility in creating complex molecular structures (Jukić et al., 2010).
Antimicrobial Evaluation
- Derivatives of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile have been evaluated for their antimicrobial properties. For instance, research on pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile shows their potential in antibacterial activity, reflecting the compound's relevance in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Mechanistic Studies in Organic Synthesis
- The compound is also important in studying organic synthesis mechanisms. Research on the amination of 4-chloro-2,6-diphenylpyrimidine using potassium amide in liquid ammonia highlights its role in understanding complex reaction mechanisms (Valk et al., 2010).
Green Chemistry Applications
- It plays a role in the development of sustainable chemistry methods. For example, microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei, involving 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile, demonstrates the use of green chemistry principles in synthesizing pharmacologically active molecules (Karati et al., 2022).
Exploration of Chemical Properties
- Studies also focus on the chemical properties of related compounds, such as the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, providing insights into the structural and spectral characteristics of similar compounds (Tranfić et al., 2011).
Potential in Material Science
- The compound has applications in material science, such as the design of yellow thermally activated delayed fluorescence materials using derivatives like 4-(3-cyanophenyl)-2,6-diphenylpyrimidine-5-carbonitrile, indicating its use in developing advanced materials for organic light-emitting diodes (Kim et al., 2020).
Propiedades
IUPAC Name |
4-chloro-2,6-diphenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3/c18-16-14(11-19)15(12-7-3-1-4-8-12)20-17(21-16)13-9-5-2-6-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVYKSWPLLEZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2852309.png)
![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)







![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)


